molecular formula C8H14ClNO4 B2875534 1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride CAS No. 2230798-76-0

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride

Cat. No.: B2875534
CAS No.: 2230798-76-0
M. Wt: 223.65
InChI Key: HKRVWCZPRPGIRC-UHFFFAOYSA-N
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Description

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl It is a derivative of cyclobutane, featuring two ester groups and an amino group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with an appropriate amine, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester groups can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-aminocyclopropane-1,3-dicarboxylate hydrochloride: Similar structure but with a cyclopropane ring.

    Dimethyl 1-aminocyclopentane-1,3-dicarboxylate hydrochloride: Similar structure but with a cyclopentane ring.

Uniqueness

1,3-Dimethyl 1-aminocyclobutane-1,3-dicarboxylate hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane and cyclopentane analogs. The strain in the four-membered ring can lead to different reactivity and stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

dimethyl 1-aminocyclobutane-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-12-6(10)5-3-8(9,4-5)7(11)13-2;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRVWCZPRPGIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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